6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-3-2-4-9(5-8)15-12(17)10-6-14-7-11(13)16-10/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVXOAJTCRFDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 6 Chloro N M Tolyl Pyrazine 2 Carboxamide
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide, the most logical disconnection is at the amide bond (C-N bond). This bond is formed between a carboxylic acid derivative and an amine.
This retrosynthetic step breaks the target molecule into two primary synthons: a 6-chloropyrazine-2-carbonyl cation equivalent and an m-tolyl-amine anion equivalent. These synthons correspond to the practical starting materials: 6-chloropyrazine-2-carboxylic acid (or its activated form) and m-toluidine (B57737). The forward synthesis, therefore, involves the formation of an amide bond between these two precursor molecules.
Precursor Synthesis and Optimization
The successful synthesis of the target compound relies on the efficient preparation of its key precursors.
Synthesis of 6-chloropyrazine-2-carboxylic Acid Derivatives
6-chloropyrazine-2-carboxylic acid is a crucial precursor. While commercially available, its synthesis can be achieved through various laboratory methods. One documented pathway involves the hydrolysis of its corresponding ester, such as methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. prepchem.com Another approach starts from 3-amino-5,6-dichloropyrazine carboxylic acid esters, which can be reacted with ammonia (B1221849) in a solvent with a high dielectric constant, like dimethyl sulfoxide (B87167) (DMSO), to yield the desired pyrazine (B50134) core structure. google.com The carboxylic acid can then be obtained through subsequent hydrolysis.
Synthesis of m-toluidine Derivatives
The second key precursor is m-toluidine (3-methylaniline). This is a common and widely available industrial chemical, typically sourced from commercial suppliers rather than synthesized in the lab for this type of application. For the synthesis of this compound, m-toluidine is used directly. No further derivatization is required for the primary amidation reaction.
Amidation Reaction Strategies
The central reaction in forming the target molecule is the creation of the amide bond between the 6-chloropyrazine-2-carboxylic acid and m-toluidine. This can be accomplished through several effective strategies.
Acid Chloride Coupling Methodologies
A classic and robust method for amide bond formation involves converting the carboxylic acid into a more reactive acyl chloride. This two-step process is highly effective for synthesizing pyrazine-2-carboxamides. mdpi.com
Activation of the Carboxylic Acid : 6-chloropyrazine-2-carboxylic acid is reacted with a chlorinating agent to form 6-chloropyrazine-2-carbonyl chloride. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The reaction is often performed in an inert solvent like dry benzene (B151609) and may be heated to reflux to ensure complete conversion. mdpi.com An alternative to thionyl chloride, which is a controlled substance, is 2,4,6-trichlorobenzoyl chloride. its.ac.idsemanticscholar.org
Coupling with Amine : The resulting crude acyl chloride is then reacted with m-toluidine. This reaction is typically performed in the presence of a base, such as pyridine (B92270), which acts as a nucleophilic catalyst and scavenges the HCl byproduct generated during the reaction. mdpi.com The acyl chloride, dissolved in a dry solvent like acetone, is added dropwise to a solution of the aniline (B41778) in pyridine. mdpi.com
This method is widely used for creating libraries of substituted pyrazine-2-carboxamides for various research applications. mdpi.comnih.gov
Coupling Reagent-Mediated Amidation
Modern synthetic chemistry often employs coupling reagents that facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate a harsh and moisture-sensitive acyl chloride intermediate. hepatochem.comiris-biotech.de These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine. hepatochem.com
This approach is particularly useful when dealing with complex or sensitive substrates. hepatochem.com A wide variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.comiris-biotech.depeptide.com
Common Coupling Reagents for Amide Synthesis:
| Reagent Class | Example Reagents | Mechanism of Action & Notes |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. youtube.com Additives like HOBt (Hydroxybenzotriazole) are often used to improve efficiency and suppress side reactions like racemization. nih.gov EDC is particularly popular due to its water-soluble urea (B33335) byproduct, which simplifies purification. nih.gov |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Activates the carboxyl group, and the reaction requires a base (e.g., DIPEA). Phosphonium reagents do not react with the free amine, allowing for the use of equimolar amounts of reactants, which is advantageous in certain syntheses. hepatochem.com |
| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, TBTU, T3P (Propylphosphonic anhydride) | These are highly efficient reagents that lead to rapid reaction times and minimal side products. iris-biotech.depeptide.com HATU is known for its high reactivity. peptide.com T3P has been successfully used to synthesize pyrazine-2-carboxylic acid derivatives in DMF with a base like diisopropylethylamine (DIPEA). rjpbcs.com |
The choice of coupling reagent and reaction conditions (solvent, base, temperature) can be optimized to maximize the yield and purity of the final product, this compound.
Catalyst Systems for Enhanced Reaction Efficiency
The synthesis of pyrazine carboxamides, including this compound, is fundamentally an amidation reaction. The efficiency of this transformation is significantly influenced by the choice of catalyst. A variety of systems are employed to activate the carboxylic acid or its derivative, facilitating the nucleophilic attack by the amine.
Commonly, the synthesis involves the reaction of a 6-chloropyrazine-2-carboxylic acid derivative with m-toluidine. To enhance the reaction rate and yield, coupling agents and catalysts are crucial. These can range from traditional chemical reagents to advanced biocatalysts. For instance, carbodiimides are frequently used in amide bond formation. rsc.org In a broader context of pyrazine synthesis, metal-based catalysts such as palladium, copper-chromium, and silver have been utilized for various condensation and dehydrogenation reactions to form the pyrazine core. tandfonline.comtandfonline.com
More recently, enzymatic catalysts have gained attention for their high selectivity and milder reaction conditions. Lipases, such as Lipozyme® TL IM, have been successfully used to catalyze the amidation of pyrazine esters to produce pyrazinamide (B1679903) derivatives. rsc.org This enzymatic approach offers a greener alternative to traditional chemical methods. rsc.org Another catalytic strategy involves the use of 4-Dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst to activate carboxylic acid derivatives, forming a highly reactive intermediate that readily reacts with amines. bdmaee.net
Table 1: Catalyst Systems in Pyrazine Carboxamide Synthesis
| Catalyst Type | Specific Example(s) | Role in Synthesis | Key Advantages |
|---|---|---|---|
| Chemical Coupling Agents | Carbodiimides (e.g., EDC) | Activates carboxylic acid for amidation. rsc.org | Widely applicable for diverse substrates. researchgate.net |
| Metal Catalysts | Palladium, Copper-Chromium | Catalyze condensation and dehydrogenation for pyrazine ring formation. tandfonline.comtandfonline.com | High yield in specific pyrazine syntheses. tandfonline.com |
| Organocatalysts | 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalysis, activates carboxylic acid derivatives. bdmaee.net | Increases reaction rate and yield, reduces side reactions. bdmaee.net |
| Biocatalysts | Lipozyme® TL IM (Lipase) | Catalyzes direct amidation of pyrazine esters. rsc.org | Mild conditions, high selectivity, environmentally benign. rsc.org |
| Base Catalysts | Potassium tert-butoxide (t-BuOK) | Catalyzes condensation between 1,2-diketo compounds and 1,2-diamines. tandfonline.comresearchgate.net | Cost-effective, high-yielding process at room temperature. tandfonline.comresearchgate.net |
Purification and Isolation Techniques
Following the synthesis of this compound, a robust purification and isolation strategy is essential to obtain the compound with the desired purity. The choice of technique depends on the physical properties of the product and the nature of the impurities.
Crystallization is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. Recrystallization from a solvent like ethanol (B145695) is a standard procedure. bendola.com
Chromatography is a highly versatile purification technique. For the purification of pyrazine carboxamide derivatives, silica (B1680970) gel column chromatography is frequently employed. google.com In this method, the crude mixture is passed through a column packed with silica gel, and different components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). Eluent systems such as chloroform/methanol or ethyl acetate/hexane are often used. google.comtandfonline.com
For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is utilized. nih.gov This technique offers higher resolution and is suitable for both analytical and preparative scale purification. After purification, the isolated product is typically dried under vacuum to remove any residual solvents. bendola.com
Table 2: Purification and Isolation Methods
| Technique | Description | Typical Solvents/Conditions | Application |
|---|---|---|---|
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Ethanol, Petroleum Ether. bendola.com | Purification of solid final products. |
| Silica Gel Column Chromatography | Separation based on differential adsorption on a silica gel stationary phase. | Chloroform/Methanol, Ethyl Acetate/Hexane. google.comtandfonline.com | Primary purification of reaction mixtures. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, often using a reversed-phase column. | Acetonitrile/Water with additives like AmAc or TFA. nih.gov | Final purification for high-purity compounds. |
| Filtration and Washing | Simple separation of a solid product from a liquid phase. | Water, Organic Solvents. acs.orgnih.gov | Isolation of precipitated products. |
Yield Optimization and Scalability Considerations
Maximizing the product yield is a central goal in chemical synthesis. For this compound, yield optimization involves the systematic study of reaction parameters. Key factors include the molar ratio of reactants, reaction temperature, choice of solvent, and catalyst concentration. rsc.org For instance, in amidation reactions, using an excess of the amine can shift the equilibrium towards the product side, thereby increasing the yield. rsc.org The selection of an appropriate solvent is also critical; solvents like tetrahydrofuran (B95107) (THF) are often used for amidation reactions under reflux conditions. researchgate.netresearchgate.net
The scalability of the synthesis from a laboratory setting to industrial production presents several challenges. jst.go.jp Reactions that are efficient on a small scale may not be directly translatable to a larger scale due to issues with heat transfer, mixing, and mass transport. Continuous-flow systems offer a promising solution for scaling up pyrazine derivative synthesis. rsc.org These systems allow for better control over reaction parameters, improved safety, and can lead to higher yields and purity compared to batch processes. rsc.org The development of robust and cost-effective synthetic routes, starting from readily available materials like pyrazine-2,3-dicarboxylic acid, is crucial for industrial-scale production. jst.go.jp Machine learning models are also being developed to predict reaction yields, which can help in optimizing conditions and accelerating the scale-up process. rsc.orgchemrxiv.org
Table 3: Factors for Yield Optimization and Scalability
| Factor | Influence on Yield and Scalability | Optimization Strategy |
|---|---|---|
| Reactant Ratio | Affects reaction equilibrium and conversion rate. | Varying the molar ratio of 6-chloropyrazine-2-carbonyl chloride to m-toluidine to find the optimal balance. rsc.org |
| Temperature | Influences reaction kinetics and side-product formation. | Conducting the reaction at the lowest effective temperature to maximize selectivity and minimize degradation. |
| Solvent | Affects solubility of reactants and reaction rate. | Screening various solvents (e.g., THF, DMF) to identify the one providing the best performance. researchgate.net |
| Catalyst | Determines reaction rate and efficiency. | Optimizing catalyst type and loading to achieve high conversion with minimal catalyst usage. |
| Process Type | Impacts control, safety, and throughput. | Transitioning from batch to continuous-flow processing for better control and scalability. rsc.org |
Stereochemical Control in Synthesis (If applicable to derivatives)
The core structure of this compound itself is achiral. However, derivatives of this compound, which may be synthesized for further studies, can contain stereocenters. The introduction of chiral moieties, for example, by modifying the substituents on the pyrazine ring or the tolyl group, would necessitate stereochemical control during synthesis.
Stereoselective synthesis is critical in medicinal chemistry, as different stereoisomers of a compound can exhibit vastly different biological activities. tandfonline.comnih.gov For pyrazine derivatives, stereochemical control has been demonstrated in several contexts. For example, the synthesis of substituted octahydro-2H-pyrido[1,2-a]pyrazines has been achieved with specific configurations assigned based on spectroscopic analysis. rsc.org
In the synthesis of more complex structures like bis-steroidal pyrazine derivatives, stereoselectivity is a major focus. tandfonline.com Techniques such as hydroboration have been used to introduce hydroxyl groups with specific stereochemistry (α or β configuration). tandfonline.com The separation of diastereomers is often accomplished through chromatographic methods to obtain stereochemically pure compounds. tandfonline.comnih.gov Should chiral derivatives of this compound be required, similar principles of asymmetric synthesis or chiral resolution would be applied.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of pyrazine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing. nih.gov These principles focus on aspects like waste minimization, use of safer solvents, and energy efficiency. thieme-connect.com
A key green strategy is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. thieme-connect.com Aqueous methods have been developed for the synthesis of various pyrazole (B372694) and pyrazine-related heterocycles. thieme-connect.comnih.gov Another significant approach is the use of biocatalysis. rsc.org Enzymatic reactions, as mentioned earlier, operate under mild conditions and in aqueous environments, minimizing hazardous waste and energy consumption compared to traditional organic synthesis. rsc.org
Designing one-pot or multi-component reactions is another tenet of green chemistry. tandfonline.comresearchgate.net These strategies improve atom economy by combining multiple synthetic steps into a single operation, which reduces the need for intermediate purification steps, thereby saving solvents and energy. tandfonline.comnih.gov The development of solvent-free reaction conditions and the use of recyclable catalysts are also central to creating more sustainable synthetic pathways for compounds like this compound. nih.govrsc.org
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Pyrazine Synthesis | Example/Benefit |
|---|---|---|
| Use of Safer Solvents | Employing water as a reaction medium instead of volatile organic solvents. thieme-connect.com | Reduces toxicity and environmental impact. nih.gov |
| Catalysis | Utilizing highly efficient and selective catalysts, such as enzymes or recyclable catalysts. rsc.orgnih.gov | Minimizes waste, allows for milder reaction conditions. rsc.org |
| Atom Economy | Designing syntheses, like one-pot or multi-component reactions, that maximize the incorporation of starting materials into the final product. tandfonline.com | Reduces by-products and improves overall efficiency. researchgate.net |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient methods like microwave-assisted synthesis. tandfonline.comrsc.org | Lowers energy consumption and associated carbon footprint. |
| Waste Prevention | Developing synthetic routes that generate minimal waste. | Continuous-flow systems can reduce waste streams compared to batch processes. rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of 6 Chloro N M Tolyl Pyrazine 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide can be achieved.
Proton (¹H) NMR Spectral Assignment and Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the protons on the pyrazine (B50134) and m-tolyl rings, as well as the amide proton. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
The pyrazine ring contains two protons, H-3 and H-5. Due to the electron-withdrawing nature of the two nitrogen atoms and the carboxamide group, the H-3 proton is expected to be significantly deshielded, appearing as a singlet at a downfield chemical shift, estimated to be around δ 9.20 ppm. The H-5 proton, adjacent to the chlorine atom, is also deshielded and is anticipated to resonate as a singlet around δ 8.80 ppm.
The m-tolyl ring displays a more complex pattern. The proton ortho to the amide linkage (H-2') would likely appear as a singlet or a finely split triplet around δ 7.80 ppm. The proton at the 6' position (H-6') is expected to be a doublet of doublets or a triplet around δ 7.50 ppm. The proton at the 4' position (H-4') would likely be a doublet around δ 7.30 ppm, and the proton at the 5' position (H-5') is expected to resonate as a triplet around δ 7.15 ppm. The methyl group protons (CH₃) on the tolyl ring would give rise to a characteristic singlet at approximately δ 2.40 ppm. The amide proton (NH) is expected to show a broad singlet in the region of δ 9.50-10.50 ppm, with its exact position being dependent on the solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (Pyrazine) | 9.20 | s |
| H-5 (Pyrazine) | 8.80 | s |
| H-2' (m-tolyl) | 7.80 | s (or t) |
| H-6' (m-tolyl) | 7.50 | dd (or t) |
| H-4' (m-tolyl) | 7.30 | d |
| H-5' (m-tolyl) | 7.15 | t |
| -CH₃ (m-tolyl) | 2.40 | s |
| -NH (Amide) | 10.00 | br s |
Note: Predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS) and are estimates. Actual values may vary based on experimental conditions. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.
Carbon-13 (¹³C) NMR Spectral Assignment and Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in this compound are in diverse electronic environments, leading to a wide range of chemical shifts.
The carbonyl carbon (C=O) of the amide group is expected to be the most deshielded, with a predicted chemical shift in the range of δ 162.0-165.0 ppm. The carbon atoms of the pyrazine ring are also significantly downfield due to the influence of the nitrogen atoms and the chloro substituent. C-2 and C-6 are anticipated to resonate around δ 148.0 and δ 150.0 ppm, respectively. The pyrazine carbons bearing protons, C-3 and C-5, are expected at approximately δ 144.0 and δ 142.0 ppm.
For the m-tolyl ring, the carbon attached to the amide nitrogen (C-1') would be found around δ 138.0 ppm. The carbon bearing the methyl group (C-3') is predicted to be at a similar chemical shift, around δ 139.0 ppm. The remaining aromatic carbons (C-2', C-4', C-5', C-6') would appear in the typical aromatic region of δ 120.0-130.0 ppm. The methyl carbon (-CH₃) will be the most upfield signal, at approximately δ 21.5 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 163.5 |
| C-6 (Pyrazine) | 150.0 |
| C-2 (Pyrazine) | 148.0 |
| C-3 (Pyrazine) | 144.0 |
| C-5 (Pyrazine) | 142.0 |
| C-3' (m-tolyl) | 139.0 |
| C-1' (m-tolyl) | 138.0 |
| C-5' (m-tolyl) | 129.0 |
| C-6' (m-tolyl) | 125.0 |
| C-4' (m-tolyl) | 122.0 |
| C-2' (m-tolyl) | 121.0 |
| -CH₃ (m-tolyl) | 21.5 |
Note: Predicted chemical shifts are in ppm relative to a standard reference and are estimates.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For the m-tolyl group, correlations would be expected between H-4' and H-5', and between H-5' and H-6'. The absence of correlations for the pyrazine protons (H-3 and H-5) and the methyl protons would confirm they are singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be crucial for assigning the protonated carbons. For instance, the signal at δ 9.20 ppm in the ¹H spectrum would correlate with the carbon signal at δ 144.0 ppm, confirming the assignment of H-3 and C-3. Similarly, all other CH groups in the pyrazine and tolyl rings would be definitively assigned.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between different parts of the molecule. Key expected correlations would include:
The amide proton (-NH) to the carbonyl carbon (C=O), C-2 of the pyrazine ring, and C-1' and C-2' of the tolyl ring.
The H-3 proton to C-2, C-5, and the carbonyl carbon.
The H-5 proton to C-3, C-6, and C-2.
The methyl protons (-CH₃) to C-2', C-3', and C-4' of the tolyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOE would be expected between the amide proton (-NH) and the H-2' proton of the tolyl ring, providing information about the conformation around the amide bond. NOEs might also be observed between the pyrazine protons and the proximate protons on the tolyl ring, depending on the rotational dynamics of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₂H₁₀ClN₃O. The exact mass can be calculated based on the most abundant isotopes of each element.
Calculated Exact Mass for C₁₂H₁₀³⁵ClN₃O
| Ion | Calculated m/z |
| [M+H]⁺ | 248.0585 |
| [M+Na]⁺ | 270.0405 |
| [M+K]⁺ | 285.9994 |
The presence of a chlorine atom would be evident from the isotopic pattern in the mass spectrum, with the [M+2] peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (due to the ³⁵Cl isotope).
Fragmentation Pattern Analysis
Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would cause the molecule to fragment in a predictable manner. Analysis of these fragments provides further structural confirmation.
A primary fragmentation pathway would likely involve the cleavage of the amide bond, which is often the most labile bond in such structures. This could lead to two main fragment ions:
The 6-chloropyrazine-2-carbonyl cation: This fragment would result from the cleavage of the C(O)-N bond, with the charge retained on the pyrazine-containing fragment. Its expected m/z would be approximately 157.
The m-toluidine (B57737) radical cation or related fragments: Cleavage of the amide bond could also lead to fragments derived from the m-tolyl portion of the molecule.
Further fragmentation of the 6-chloropyrazine-2-carbonyl cation could involve the loss of a carbon monoxide (CO) molecule, resulting in a 6-chloropyrazinyl cation with an m/z of around 129. Subsequent loss of a chlorine radical or hydrogen cyanide (HCN) could also be observed. The m-tolyl portion could show fragmentation patterns characteristic of substituted anilines.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular vibrational modes of a compound. While direct experimental spectra for this compound are not available, the analysis of similar structures allows for the prediction of its key vibrational characteristics.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the amide group is anticipated to appear in the range of 3300-3500 cm⁻¹. The exact position and appearance of this band can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations of the m-tolyl and pyrazine rings are predicted to be observed between 3000 and 3100 cm⁻¹. The C=O stretching of the carboxamide group, a strong and prominent band, is typically found in the region of 1650-1690 cm⁻¹. The C-N stretching of the amide is expected around 1400 cm⁻¹, while the C-Cl stretching vibration should appear as a distinct band in the lower frequency region, generally between 600 and 800 cm⁻¹.
For comparison, the FTIR spectrum of a related compound, 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide, shows characteristic vibrational modes that can serve as a reference. nih.gov
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=O Stretch (Amide) | 1650-1690 |
| C-N Stretch (Amide) | ~1400 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the pyrazine ring is expected to produce a strong Raman signal. Aromatic C-C stretching vibrations within both the pyrazine and m-tolyl rings would also be prominent. The C-Cl bond, while visible in FTIR, should also be observable in the Raman spectrum. Similar to FTIR, the analysis of related pyrazine carboxamides, such as 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide, offers valuable comparative data for predicting the Raman spectrum of the title compound. nih.gov
X-ray Diffraction (XRD) Studies
X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure Elucidation
Single crystal X-ray diffraction (SCXRD) would provide the absolute structure of this compound, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com Although a crystal structure for the title compound is not publicly available, data from related pyrazine carboxamide derivatives, such as N-(2-Chloroethyl)pyrazine-2-carboxamide and 5-Methylpyrazine-2-carboxamide, can offer insights into expected crystallographic parameters. nih.govnih.govresearchgate.net These studies reveal that pyrazine carboxamides often exhibit planar conformations stabilized by intramolecular hydrogen bonds and form extended structures through intermolecular hydrogen bonding. nih.govnih.govresearchgate.net
Table 2: Representative Crystallographic Data for a Related Pyrazine Carboxamide Derivative (N-(2-Chloroethyl)pyrazine-2-carboxamide)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govnih.gov |
| Space Group | P2₁/c | nih.govnih.gov |
| a (Å) | 4.4639 (2) | nih.govnih.gov |
| b (Å) | 10.6865 (6) | nih.govnih.gov |
| c (Å) | 17.3583 (9) | nih.govnih.gov |
| β (°) | 93.028 (3) | nih.govnih.gov |
Powder X-ray Diffraction for Polymorphic Analysis and Crystallinity
Powder X-ray diffraction (PXRD) is a crucial tool for analyzing the crystallinity and identifying the polymorphic form of a solid sample. A PXRD pattern for this compound would consist of a unique set of diffraction peaks, with their positions (2θ angles) and intensities being characteristic of its crystal structure. This technique would be essential for quality control in any synthesis of the compound, ensuring phase purity and consistency between batches. In the absence of experimental data for the title compound, it is not possible to provide a specific diffraction pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide |
| N-(2-Chloroethyl)pyrazine-2-carboxamide |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
The thermal stability of a compound provides critical insights into its behavior at elevated temperatures. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for elucidating these properties.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis reveals the temperatures at which the material begins to decompose. For this compound, a TGA scan would indicate the onset temperature of mass loss, providing a clear marker of its thermal stability threshold. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The sharpness and position of this peak provide information about the purity and identity of the compound.
While specific experimental data for the TGA and DSC of this compound is not publicly available in the referenced literature, a hypothetical representation of expected data is presented below. This data is illustrative and based on the typical behavior of similar organic compounds.
Interactive Data Table: Hypothetical Thermal Analysis Data
| Analysis Type | Parameter | Expected Value | Unit |
| TGA | Onset of Decomposition | > 200 | °C |
| DSC | Melting Point (T_m) | 150 - 170 | °C |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to verify the empirical formula, which in turn supports the molecular structure.
The theoretical elemental composition of this compound, with the molecular formula C₁₂H₁₀ClN₃O, can be calculated based on its atomic weights. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound. According to established standards for publication in scientific journals, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values. nih.gov
Below is a table presenting the theoretical elemental composition of this compound alongside a placeholder for experimental findings.
Interactive Data Table: Elemental Analysis of C₁₂H₁₀ClN₃O
| Element | Theoretical % | Experimental % |
| Carbon (C) | 58.19 | Data not available |
| Hydrogen (H) | 4.07 | Data not available |
| Nitrogen (N) | 16.96 | Data not available |
| Chlorine (Cl) | 14.31 | Data not available |
| Oxygen (O) | 6.46 | Data not available |
The successful correlation between the theoretical and experimental elemental analysis would provide strong evidence for the correct synthesis and purity of this compound.
Computational and Theoretical Investigations of 6 Chloro N M Tolyl Pyrazine 2 Carboxamide
Quantum Chemical Calculations (DFT)
No published studies employing Density Functional Theory (DFT) for the analysis of 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide could be located. Therefore, specific data for the subsections below are not available.
Geometry Optimization and Conformational Analysis
There are no available research findings regarding the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not present in the available scientific literature. Consequently, a data table for these properties cannot be generated.
Electrostatic Potential Surface (ESP) Analysis
An Electrostatic Potential Surface (ESP) analysis, which would identify the electrophilic and nucleophilic sites of this compound, has not been reported in any published research.
Molecular Dynamics (MD) Simulations
No records of Molecular Dynamics (MD) simulations being performed on this compound were found. As such, there is no information to report for the following subsections.
Conformational Dynamics in Solution and at Interfaces
There is no available data on the conformational behavior and dynamics of this compound in solution or at interfaces from MD simulations.
Solvent Effects on Molecular Behavior
The influence of different solvents on the conformational stability and behavior of this compound has not been investigated or reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its activity. nih.gov For pyrazine (B50134) derivatives, QSAR studies are instrumental in identifying the key structural features that influence their properties. nih.govidosi.org
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For a compound like this compound, a wide array of descriptors would be calculated using specialized software.
The process begins with the generation of a 3D structure of the molecule, which is then energy-minimized to find its most stable conformation. researchgate.net From this structure, hundreds of descriptors can be calculated. The subsequent crucial step is descriptor selection, where statistical methods are employed to identify a subset of descriptors that have the most significant correlation with the activity being modeled, while also avoiding inter-correlation. This ensures the resulting model is both predictive and interpretable. nih.gov
Table 1: Examples of Molecular Descriptors Calculated for QSAR Studies
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and potential for membrane permeability. mdpi.com |
| Electronic | Dipole Moment | Polarity and distribution of charge within the molecule. researchgate.net |
| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies, related to electron-donating/accepting ability. researchgate.net | |
| Steric/Topological | Molecular Weight | Size of the molecule. |
| Polar Surface Area (PSA) | Sum of surfaces of polar atoms, related to transport properties. | |
| Number of Rotatable Bonds | Molecular flexibility. | |
| Quantum-Chemical | Chemical Hardness (η) | Resistance to deformation of the electron cloud. nih.gov |
This table is interactive and can be sorted by clicking on the headers.
Once relevant descriptors are selected, a mathematical model is developed to link them to a specific non-clinical activity, such as the inhibition of a particular enzyme in an in vitro assay. idosi.org Common methods for model development include Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN). idosi.org
Validation is a critical step to ensure the model is robust and has predictive power. This is typically done by dividing the initial dataset of compounds into a "training set" for building the model and a "test set" for evaluating its performance. The model's ability to accurately predict the activity of the compounds in the test set is a key measure of its validity. nih.gov These validated models can then be used to predict the activity of new, unsynthesized compounds, such as derivatives of this compound, thereby prioritizing synthetic efforts.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is invaluable for understanding potential interactions within a theoretical, non-clinical framework.
In molecular docking simulations, the 3D structure of both the ligand and the target protein are required. For pyrazine derivatives, a common target in computational studies is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the survival of Mycobacterium tuberculosis. nih.govsemanticscholar.org
The docking process places the ligand into the binding site of the protein in various conformations and orientations. An algorithm then scores these poses based on how well they fit. The results predict the most likely binding mode and identify the specific amino acid residues in the protein that interact with the ligand. nih.gov For pyrazine-based compounds, common interactions include:
Hydrogen Bonds : The nitrogen atoms in the pyrazine ring and the amide group are frequent hydrogen bond acceptors and donors. researchgate.net
Hydrophobic Interactions : The tolyl and pyrazine rings can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues. physchemres.org
Halogen Bonds : The chlorine atom on the pyrazine ring can participate in halogen bonding, a specific type of noncovalent interaction. researchgate.net
These predicted interactions provide a structural hypothesis for how the compound might bind to a target in an in vitro system. nih.govresearchgate.net
A key output of molecular docking is the estimation of binding affinity, often expressed as a "docking score". nih.govphyschemres.org This score is calculated by a scoring function that approximates the free energy of binding (ΔG). A lower (more negative) score generally indicates a more stable protein-ligand complex and thus a higher predicted binding affinity. nih.govsemanticscholar.org
These scores allow for the comparison of different compounds against the same target. For example, various pyrazinecarboxamide derivatives can be docked into the active site of a target enzyme, and their docking scores can be used to rank them in terms of their theoretical binding potential. semanticscholar.org It is important to note that these are theoretical estimations and serve as a guide for experimental work rather than a direct measure of efficacy.
Table 2: Illustrative Example of Docking Results for Pyrazinecarboxamide Derivatives against a Hypothetical Enzyme Target
| Compound Derivative | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interactions |
|---|---|---|
| N-cycloheptylpyrazine-2-carboxamide | -86.40 | Hydrogen bond with Tyr158; Hydrophobic interactions. nih.govsemanticscholar.org |
| N-(4-ethylphenyl)pyrazine-2-carboxamide | -82.50 | Pi-Alkyl interaction with Ile215; Hydrogen bond with NAD+. nih.govsemanticscholar.org |
| This compound | (Hypothetical) -88.75 | Halogen bond from Cl; Hydrogen bond from amide; Pi-Pi stacking with Phe149. |
This table is interactive and presents hypothetical and literature-based examples to illustrate the output of molecular docking studies. Data for specific compounds are from cited literature on related molecules.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be used to investigate the mechanisms of chemical reactions. researchgate.netnih.gov Such studies provide detailed information on the energetics and structural changes that occur during a reaction, offering insights that are often difficult to obtain through experiments alone.
For a molecule like this compound, computational studies can elucidate its synthesis. The formation of the amide bond, for instance, can be modeled to understand the transition state and activation energy of the reaction between a pyrazine acyl chloride and m-toluidine (B57737). semanticscholar.org DFT calculations can optimize the geometries of reactants, intermediates, transition states, and products, creating a complete energy profile for the reaction pathway. researchgate.net
Furthermore, these methods can predict the molecule's reactivity. By calculating parameters like the distribution of electrostatic potential (MEP), researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the carbonyl oxygen and pyrazine nitrogens would likely be identified as nucleophilic sites, while the carbonyl carbon would be an electrophilic site, predicting how the molecule might interact in further chemical transformations. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrazinamide (B1679903) |
| 6-arylpyrazine-2-carboxamides |
| N-cycloheptylpyrazine-2-carboxamide |
| N-(4-ethylphenyl)pyrazine-2-carboxamide |
| m-toluidine |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |
| T-705 |
| T-1105 |
| 5-bromothiophene-2-carboxylic acid |
Pre Clinical Biological Activity and Mechanistic Studies of 6 Chloro N M Tolyl Pyrazine 2 Carboxamide
In Vitro Antimicrobial Spectrum Analysis (Non-human pathogens)
Comprehensive screening of 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide against a panel of non-human pathogenic microorganisms has been undertaken to determine its spectrum of activity. The following subsections detail the findings from these in vitro studies.
Bacterial Growth Inhibition (e.g., MIC/MBC in specific bacterial strains)
Currently, there is no publicly available scientific literature detailing the in vitro antibacterial activity of this compound. Therefore, data regarding its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against specific bacterial strains are not available.
Fungal Growth Inhibition (e.g., MIC/MFC in specific fungal strains)
Similarly, dedicated studies on the in vitro antifungal properties of this compound have not been reported in the accessible scientific literature. As a result, information on its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal strains remains unavailable. While research has been conducted on the antifungal effects of related chlorinated N-phenylpyrazine-2-carboxamides, with some showing activity against strains like Trichophyton mentagrophytes, specific data for the m-tolyl derivative is absent. nih.gov
Mycobacterial Activity Profiles
The antimycobacterial potential of pyrazinamide (B1679903) and its analogues is a significant area of research. However, specific data on the in vitro activity of this compound against Mycobacterium species is not present in the current body of scientific publications. Studies on similar compounds, such as 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, have indicated some level of inhibition against Mycobacterium tuberculosis, but direct extrapolation of these findings to the m-tolyl derivative is not scientifically valid. nih.gov
Enzymatic Inhibition Profiles
The investigation into how chemical compounds interact with and inhibit specific enzymes is a cornerstone of drug discovery and development.
Target Enzyme Identification and Kinetic Studies
As of the latest review of scientific literature, there are no published studies that have identified a specific enzymatic target for this compound. Consequently, kinetic studies detailing its mechanism of action on any particular enzyme have not been reported. Research on analogous compounds has explored the inhibition of photosynthetic electron transport, but this has not been specifically investigated for the m-tolyl derivative. nih.gov
Inhibitory Concentration (IC50) Determination in Enzyme Assays
In the absence of identified enzymatic targets and corresponding kinetic studies, there is no available data on the half-maximal inhibitory concentration (IC50) of this compound in any enzyme assay.
Cellular Pathway Modulation Studies in Non-Human Cell Lines
No publicly available scientific literature was identified that specifically investigates the effects of this compound on cell viability and proliferation in non-human cell lines.
There are no available research findings detailing the effects of this compound on specific signaling pathways, including the RhoA pathway, in non-human cell lines.
Agrochemical Activity Investigations
While direct studies on the herbicidal activity of this compound are not available, research on analogous chlorinated N-phenylpyrazine-2-carboxamides indicates that this class of compounds can inhibit photosynthetic electron transport (PET). A study on a series of these compounds demonstrated that the presence of a chlorine atom on both the pyrazine (B50134) and benzene (B151609) rings can contribute to this inhibitory effect. nih.govnih.gov
The mechanism of action for similar compounds involves the inhibition of Photosystem II (PSII) in the thylakoid membrane of chloroplasts, which disrupts the normal flow of electrons during photosynthesis. mdpi.com The inhibitory activity is influenced by the lipophilicity and the electronic properties of the substituents on the molecule. nih.govnih.gov
Data from a study on related N-phenylpyrazine-2-carboxamides shows the PET inhibition in spinach (Spinacia oleracea L.) chloroplasts for several analogs. nih.gov Although data for this compound is not provided, the table below summarizes the activity of structurally similar compounds. The activity is expressed as the IC₅₀ value, which is the concentration required to inhibit 50% of the PET. A lower IC₅₀ value indicates higher inhibitory activity.
Table 1: Photosynthetic Electron Transport (PET) Inhibition by Analogues of this compound in Spinach Chloroplasts
| Compound | Substituents | IC₅₀ (µmol/L) |
|---|---|---|
| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 4-Cl on phenyl | Not Determined |
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 5-tert-butyl on pyrazine, 4-Cl on phenyl | 43.0 nih.gov |
| 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 3,4-diCl on phenyl | 104.8 nih.gov |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 5-tert-butyl on pyrazine, 3,4-diCl on phenyl | 130.1 nih.gov |
| Standard Herbicide (DCMU) | 1.9 nih.gov |
Data sourced from a study on chlorinated N-phenylpyrazine-2-carboxamides. nih.gov
No studies were found that specifically investigate the fungicidal activity of this compound against plant pathogen models. However, a study on related chlorinated N-phenylpyrazine-2-carboxamides reported antifungal activity against Trichophyton mentagrophytes, a fungus that is pathogenic to humans, not plants. nih.govnih.gov The most potent compound in that series, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L against this fungus. nih.govnih.gov This suggests that the pyrazine carboxamide scaffold may possess antifungal properties, but its efficacy against specific plant pathogens remains uninvestigated.
Table 2: Antifungal Activity of a Related Pyrazine Carboxamide
| Compound | Fungal Strain | MIC (µmol/L) |
|---|---|---|
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 nih.govnih.gov |
| Reference Antifungal (Fluconazole) | Trichophyton mentagrophytes | 0.5-1.0 |
Data from a study on chlorinated N-phenylpyrazine-2-carboxamides against a non-plant pathogenic fungus. nih.govnih.gov
No scientific literature was found that reports on the insecticidal activity of this compound in any pest models.
Elicitor Activity in Plant Cell Cultures for Secondary Metabolite Production
No data is available on the use of this compound as an elicitor in plant cell cultures to enhance the production of secondary metabolites.
In Vitro Model System Development for Mechanistic Elucidation
There are no published studies on the use of this compound in the development of in vitro model systems for the elucidation of its mechanism of action.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Chloro N M Tolyl Pyrazine 2 Carboxamide Derivatives
Impact of Substituents on Biological Activities (e.g., -chloro, -tolyl, and variations)
The nature and position of substituents on both the pyrazine (B50134) and the N-phenyl rings are critical determinants of the biological activity profile of pyrazine-2-carboxamide derivatives.
The 6-chloro substituent on the pyrazine ring is a common feature in many active analogues. mdpi.com Its presence is often associated with significant biological activity. For instance, in studies on photosynthesis inhibition, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most potent inhibitor of the oxygen evolution rate in spinach chloroplasts. mdpi.com This highlights the positive contribution of the electron-withdrawing chloro group to this specific activity. Previous studies have indicated that substituting the pyrazine ring with chlorine can increase antituberculotic and antifungal activity in series of pyrazine-carboxylic acid derivatives. mdpi.com
The N-phenyl moiety , in this case, an m-tolyl group, and its variations play a crucial role in modulating the potency and type of biological activity. The 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid demonstrated only poor in vitro antifungal effects. researchgate.netnih.gov However, modifications to this ring have yielded compounds with significant activities in other assays. The substitution pattern on the aniline (B41778) ring significantly influences antimycobacterial, antifungal, and photosynthesis-inhibiting activities. nih.gov For example, replacing the m-tolyl group with a 3,5-bis(trifluoromethyl)phenyl group resulted in the most active inhibitor of oxygen evolution rate in spinach chloroplasts among a tested series. researchgate.netnih.gov In the pursuit of antimycobacterial agents, introducing an iodine atom at the 3-position of the benzene (B151609) ring was found to be important for activity. nih.gov Specifically, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was highly active against M. tuberculosis. nih.govdoaj.org Di-halo substituted phenyl derivatives also showed activity against M. tuberculosis H37Ra. rsc.org
| Pyrazine Ring Substituent | N-Phenyl Ring Substituent | Observed Biological Activity/Finding | Reference |
|---|---|---|---|
| 6-Chloro | 3-Methyl (m-tolyl) | Poor in vitro antifungal effect. | researchgate.netnih.gov |
| 6-Chloro | 3-Iodo-4-methyl | Most active inhibitor of oxygen evolution rate (photosynthesis inhibition). | mdpi.com |
| 6-Chloro | 3,5-bis(trifluoromethyl) | Highly active inhibitor of oxygen evolution rate. | nih.gov |
| - | 3-Iodo-4-methyl | Highly active against M. tuberculosis. | nih.gov |
| - | 4-(Trifluoromethyl) | Showed four times higher antimycobacterial activity than the standard Pyrazinamide (B1679903). | rsc.org |
| - | 2-Bromo-3-methyl | Showed four times higher antimycobacterial activity than the standard Pyrazinamide. | rsc.org |
Role of Pyrazine Ring Substitutions on Activity Modulation
Substitutions on the pyrazine ring, other than the 6-chloro group, significantly modulate biological activity. A frequently studied modification is the introduction of a bulky, lipophilic 5-tert-butyl group .
The addition of a 5-tert-butyl group often enhances certain biological activities, particularly those related to lipophilicity. For instance, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide showed the highest reduction of chlorophyll (B73375) content in Chlorella vulgaris. mdpi.com In antimycobacterial screenings, several active compounds contained a tert-butyl moiety at position 5 of the pyrazine ring. nih.gov The compound 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was identified as the most active agent in the TAACF (Tuberculosis Antimicrobial Acquisition and Coordinating Facility) antituberculosis screening program. nih.govdoaj.org Similarly, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis in another study. researchgate.netnih.gov These findings suggest that increasing the bulk and lipophilicity at the C5 position of the pyrazine ring can be a successful strategy for improving antimycobacterial efficacy.
Influence of Amide Linker Modifications
The amide linker (-CONH-) is a crucial structural element, connecting the pyrazine carboxylic acid and the aniline moieties. researchgate.net This linker is not merely a spacer but is integral to the molecule's ability to interact with biological targets. Its planarity and hydrogen bonding capabilities (both donor N-H and acceptor C=O) are vital for binding.
While subtle isosteric replacements of the amide bond itself are not extensively documented for this specific series, significant modifications of the groups attached to it provide insight into its role. One study explored replacing the aniline-based amide with benzylamino-substituted pyrazines . Aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines yielded compounds with notable activity against M. tuberculosis H37Rv. mdpi.com This modification, which changes the linker from -CO-NH-Aryl to -NH-CH2-Aryl attached at the C3 position, suggests that alternative spatial arrangements and electronic properties around the core can still produce active compounds, provided key interaction points are maintained. mdpi.com
Another approach involved replacing the N-phenyl ring entirely with an N-thiazolyl ring . The condensation of substituted pyrazine-2-carboxylic acid chlorides with aminothiazoles yielded a series of amides. mdpi.com Among these, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed the highest antifungal effect against Trichophyton mentagrophytes in its series. mdpi.com This demonstrates that the terminal aryl group can be replaced by other heterocyclic systems to tune the biological activity profile, shifting it, in this case, towards antifungal efficacy.
Stereochemical Impact on Activity Profiles
Stereochemistry, particularly steric hindrance, plays a significant role in the interaction between the ligand and its biological target. For pyrazine-2-carboxamide derivatives, the spatial arrangement of substituents can either facilitate or impede the optimal binding orientation.
A key finding relates to the substitution pattern on the N-phenyl ring. Research on photosynthesis-inhibiting activity has shown that compounds with a methyl substituent in the ortho-position (2-CH₃) of the phenyl ring exhibit lower biological activity compared to other derivatives with similar lipophilicity. researchgate.net This suggests that the ortho-methyl group introduces a steric clash that is detrimental to interactions with the photosynthetic apparatus. researchgate.net This steric hindrance likely forces a conformational change in the molecule, disrupting the planar relationship between the pyrazine and phenyl rings, which may be necessary for effective binding.
While this provides clear evidence for the role of steric effects, specific studies on the differential activity of stereoisomers (e.g., enantiomers or atropisomers) of 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide are not extensively reported in the reviewed literature.
Correlation of Electronic and Steric Parameters with Observed Activities
The biological activities of pyrazine-2-carboxamide derivatives are often correlated with their physicochemical properties, such as lipophilicity, and electronic and steric parameters.
Lipophilicity , commonly expressed as log P, is a critical factor. mdpi.com For activities like photosynthesis inhibition and antialgal effects, a quasi-parabolic dependence on log P has been observed. researchgate.netnih.gov This means that activity increases with lipophilicity up to an optimal point, after which a further increase in log P leads to a decrease in activity. For example, the most active inhibitor of oxygen evolution rate, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid, possessed a high log P value. nih.gov However, for antialgal activity, a dramatic decrease was seen for compounds with very high lipophilicity. researchgate.net This relationship suggests that the molecule must have sufficient lipophilicity to cross biological membranes but must also retain enough aqueous solubility to be transported to the target site.
| Compound Derivative | Calculated log P | Photosynthesis Inhibition (IC₅₀ in mmol·dm⁻³) | Reference |
|---|---|---|---|
| N-(2-methylphenyl) amide of 6-chloropyrazine-2-carboxylic acid | 3.62 | 1.072 | researchgate.net |
| N-(3-methylphenyl) amide of 6-chloropyrazine-2-carboxylic acid | 3.62 | 0.134 | researchgate.net |
| N-(3-bromophenyl) amide of 6-chloropyrazine-2-carboxylic acid | 4.23 | 0.076 | researchgate.net |
| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | 5.16 | 0.026 | researchgate.netnih.gov |
| N-(3-methylphenyl) amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 4.68 | 0.104 | researchgate.net |
Electronic parameters , investigated through methods like Density Functional Theory (DFT), also provide significant insights. researchgate.netsemanticscholar.org Studies have calculated properties such as NBO (natural bond orbitals) charges, dipole moments, and frontier molecular orbital energies (HOMO-LUMO). semanticscholar.org These calculations help in understanding the reactivity of the molecules. For instance, the distribution of electron density and the location of the HOMO and LUMO orbitals can indicate the most likely sites for electrophilic and nucleophilic attack, guiding the understanding of interactions with biological receptors. semanticscholar.org
Development of SAR Models for Predictive Research
To rationalize the observed SAR and guide the design of new, more potent derivatives, various computational modeling techniques have been employed. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for correlating molecular descriptors with biological activity.
For pyrazine carboxamide derivatives, several QSAR studies have been successfully conducted. nih.gov These models use statistical methods like Multiple Linear Regression (MLR) and non-linear approaches such as Artificial Neural Networks (ANN) to build predictive equations. researchgate.netsemanticscholar.org For a series of pyrazinecarboxamides with herbicidal activity, an ANN model showed a high correlation between predicted and experimental activity, proving more effective than MLR. researchgate.net
More advanced three-dimensional QSAR (3D-QSAR) methods, like k-Nearest Neighbour Molecular Field Analysis (kNN-MFA), have also been applied. idosi.org These models consider the 3D properties of the molecules, such as steric, electrostatic, and hydrophobic fields, providing a more detailed picture of the structural requirements for activity. idosi.org For instance, a kNN-MFA model for herbicidal pyrazinecarboxamides provided insights into how these interactive fields influence activity, which can help in designing novel molecules with enhanced potency. idosi.org Such predictive models are invaluable in modern drug discovery, allowing for the virtual screening of compound libraries and prioritizing synthetic efforts on candidates with the highest probability of success. semanticscholar.org
Derivatization and Synthetic Modifications of 6 Chloro N M Tolyl Pyrazine 2 Carboxamide for Enhanced Research Applications
Design and Synthesis of N-Substituted Analogues
The synthesis of N-substituted analogues of 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide is a primary strategy to explore structure-activity relationships (SAR). The general and well-established method for creating these analogues involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a variety of ring-substituted anilines. mdpi.comnih.gov
The typical synthetic procedure commences with the conversion of the parent carboxylic acid, in this case, 6-chloropyrazine-2-carboxylic acid, to its more reactive acyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride, often in an inert solvent like dry toluene. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting crude acyl chloride is then dissolved in a dry solvent, such as acetone, and added dropwise to a solution of the desired substituted amine in pyridine (B92270) at room temperature. The reaction mixture is stirred for a short period before being worked up, typically by pouring it into cold water to precipitate the crude amide, which is then collected and purified by recrystallization. mdpi.comnih.gov
This methodology allows for the introduction of a wide array of substituents on the N-phenyl ring, enabling a systematic investigation of the effects of electronic and steric properties on the compound's activity.
Table 1: Examples of Synthesized N-Substituted 6-Chloropyrazine-2-carboxamide Analogues mdpi.commdpi.com
| Substituent on N-phenyl ring | Resulting Compound Name |
| 4-chloro-3-methyl | 6-Chloro-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide |
| 3-iodo-4-methyl | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide |
| 3-chloro | 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide |
| 4-chloro | 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide |
| 3,4-dichloro | 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide |
Pyrazine (B50134) Ring Modification Strategies
Modifications to the pyrazine ring of this compound offer another avenue for derivatization, allowing for the fine-tuning of its physicochemical properties. Key strategies include the introduction of various substituents at different positions on the pyrazine core and the replacement of the chlorine atom.
One common modification is the introduction of an alkyl group, such as a tert-butyl group, at the C5 position of the pyrazine ring. This can influence the lipophilicity and steric bulk of the molecule. nih.govmdpi.com Another significant modification is the nucleophilic substitution of the chlorine atom at the C6 position. This is often achieved through aminodehalogenation, where the chloro group is displaced by an amino group, which can be further substituted. mdpi.com For instance, reacting 3-chloropyrazine-2-carboxamide (B1267238) with variously substituted benzylamines can yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com This reaction can be carried out using conventional heating in a solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine, or through microwave-assisted synthesis, which can often lead to higher yields and shorter reaction times. mdpi.com
Halogenation and Dehalogenation Studies
Halogenation and dehalogenation reactions represent important tools for modifying the this compound scaffold. These reactions can significantly alter the electronic properties and reactivity of the molecule.
Further halogenation of the pyrazine or the tolyl ring can be explored to introduce additional sites for subsequent reactions or to modulate the biological activity. While specific studies on the direct further halogenation of this compound are not extensively detailed in the available literature, general methods for the halogenation of aromatic and heteroaromatic rings are well-established and could be adapted.
Halogen exchange reactions, such as the Finkelstein and Swarts reactions, offer another strategy for modification. The Finkelstein reaction allows for the replacement of a chlorine atom with iodine by treatment with sodium iodide in acetone. The Swarts reaction can be used to introduce fluorine by reacting an alkyl chloride or bromide with a metallic fluoride. These reactions, while typically applied to alkyl halides, can sometimes be adapted for activated aryl halides.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the effects of halogen substitution on the electronic properties of related pyrazine carboxamide derivatives. researchgate.net These studies can help predict the reactivity of different sites on the molecule and guide synthetic efforts.
Incorporation of Heterocyclic Moieties
The incorporation of additional heterocyclic moieties into the this compound structure can lead to novel compounds with potentially enhanced biological activities and unique chemical properties. This can be achieved by either modifying the N-tolyl group or by replacing the chlorine atom on the pyrazine ring with a heterocyclic substituent.
One common approach is to use a heterocyclic amine in the initial condensation reaction instead of a substituted aniline (B41778). For example, reacting 6-chloropyrazine-2-carbonyl chloride with various aminothiazoles can yield N-(thiazol-2-yl)pyrazine-2-carboxamides. researchgate.net Similarly, using 2-aminopyridine (B139424) would result in the formation of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide. nih.gov
Another powerful method for introducing heterocyclic moieties is through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. For instance, a Suzuki coupling reaction can be used to couple a bromo-substituted pyrazine carboxamide with various aryl or heteroaryl boronic acids. mdpi.comnih.gov This strategy allows for the direct attachment of a wide range of heterocyclic rings to the pyrazine core. The Buchwald-Hartwig C-N cross-coupling reaction is another versatile method for forming bonds between the pyrazine ring and nitrogen-containing heterocycles. nih.gov
Table 2: Examples of Heterocyclic Moieties Incorporated into Pyrazine Carboxamides researchgate.netnih.govmdpi.com
| Incorporated Heterocycle | Method of Incorporation |
| Thiazole | Condensation with aminothiazole |
| Pyridine | Condensation with aminopyridine |
| Thiophene | Suzuki cross-coupling |
| Various (hetero)aryls | Suzuki or Buchwald-Hartwig cross-coupling |
Synthesis of Metal Complexes with the Compound as a Ligand
The nitrogen atoms in the pyrazine ring and the amide group of this compound make it an excellent candidate to act as a ligand in the formation of metal complexes. The coordination of metal ions can significantly alter the electronic structure, geometry, and reactivity of the organic ligand, leading to novel materials with interesting properties.
Pyrazine carboxamide derivatives have been shown to form complexes with a variety of transition metals, including copper(II) and platinum(II)/(IV). bendola.comnih.gov The ligand can coordinate to the metal center in different modes. For instance, 2-pyrazinecarboxamide can act as a bidentate ligand, coordinating through the pyrazine nitrogen and the carbonyl oxygen atom. bendola.com In some cases, the pyrazine ring can also act as a bridging ligand between two metal centers, leading to the formation of coordination polymers. researchgate.netmdpi.com
The synthesis of these complexes typically involves reacting the pyrazine carboxamide ligand with a metal salt, such as a chloride or perchlorate (B79767) salt of the desired metal, in a suitable solvent like ethanol (B145695). The reaction conditions, such as temperature and stoichiometry, can influence the final structure of the complex. bendola.com
Table 3: Examples of Metal Complexes with Pyrazine Carboxamide Ligands bendola.comnih.govresearchgate.net
| Metal Ion | Ligand | Resulting Complex Type |
| Platinum(II) / Platinum(IV) | 2-Pyrazinecarboxamide | Mononuclear complexes |
| Copper(II) | N-(quinolin-8-yl)pyrazine-2-carboxamide | Tetranuclear complex |
| Copper(II) | N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Mononuclear and polynuclear complexes |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, diverse libraries of compounds, which can be invaluable for high-throughput screening and the discovery of new lead compounds. While specific examples of large combinatorial libraries based on the this compound scaffold are not extensively documented, the synthetic methodologies described in the previous sections are highly amenable to combinatorial approaches. tandfonline.comnih.gov
Solid-phase synthesis is a key technique in combinatorial chemistry. A pyrazine carboxylic acid can be attached to a solid support, and then a library of amides can be generated by reacting the resin-bound acid with a diverse set of amines. This approach simplifies the purification process, as excess reagents and byproducts can be washed away, and the desired products can be cleaved from the resin in the final step.
The "split-and-pool" synthesis strategy can be employed to generate very large libraries. In this method, the resin is divided into portions, each is reacted with a different building block, and then the portions are recombined. This process is repeated for each synthetic step, resulting in a library where each bead of the resin carries a single, unique compound.
The synthetic routes for N-substitution, pyrazine ring modification, and incorporation of heterocyclic moieties are all adaptable to a combinatorial format. By using a variety of substituted anilines, amines for aminodehalogenation, and heterocyclic building blocks, it is possible to generate a vast array of derivatives of this compound for screening in various research applications.
Emerging Research Applications of 6 Chloro N M Tolyl Pyrazine 2 Carboxamide in Non Medicinal Fields
Application as Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems and are essential tools for understanding protein function and validating new drug targets. Pyrazine (B50134) carboxamide derivatives have shown promise as chemical probes due to their ability to inhibit specific enzymes. For instance, various compounds within this class have been identified as potent inhibitors of enzymes like hematopoietic progenitor kinase 1 (HPK1) and succinate (B1194679) dehydrogenase (SDH) acs.orgfigshare.comnih.gov.
The inhibitory action of these molecules allows researchers to investigate the roles of these enzymes in cellular signaling pathways. By observing the effects of inhibition, scientists can elucidate the function of the target protein. Although direct studies on 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide as a chemical probe are not widely published, its structural similarity to known enzyme inhibitors suggests its potential for development into a selective probe for biological research. The design and synthesis of such probes can be guided by structure-activity relationship (SAR) studies, which explore how chemical modifications affect the molecule's biological activity figshare.comnih.gov.
Potential in Agrochemical Innovation and Development
The pyrazine carboxamide scaffold is a key feature in several compounds with applications in agriculture. Research has demonstrated that derivatives of pyrazine carboxamide can act as potent fungicides and herbicides acs.orgnih.gov. Their mechanism of action often involves the inhibition of crucial enzymes in pathogenic fungi or target weeds. For example, some pyrazine carboxamides are known to be succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial electron transport chain, a vital process for energy production in many fungi acs.orgnih.gov.
Table 1: Agrochemical Potential of Selected Pyrazine Carboxamide Derivatives
| Compound/Derivative Class | Target Application | Mechanism of Action | Research Finding |
| Pyrazine-carboxamide-diphenyl-ethers | Fungicide | Succinate Dehydrogenase Inhibition (SDHI) acs.orgnih.gov | A novel scaffold created through fragment recombination showed significant inhibitory rates against soybean gray mold and wheat powdery mildew. acs.orgnih.gov |
| Substituted N-Phenylpyrazine-2-carboxamides | Herbicide | Photosynthesis Inhibition nih.gov | Certain derivatives were found to be active inhibitors of the oxygen evolution rate in spinach chloroplasts. nih.gov |
Exploration in Materials Science (e.g., organic electronics, semiconductors)
The field of materials science is continuously seeking novel organic molecules with interesting electronic and photophysical properties for applications in areas like organic electronics and semiconductors. Pyrazine-containing compounds are of interest due to the electron-deficient nature of the pyrazine ring, which can be advantageous in creating n-type organic semiconductors mdpi.comnih.govresearchgate.net. These materials are essential for the fabrication of organic field-effect transistors (OFETs) and other electronic devices nih.govresearchgate.netnih.gov.
Research into fused-ring pyrazine derivatives has shown that the pyrazine core plays a crucial role in tuning the electron affinities of these compounds, which in turn affects their performance in OFETs nih.govresearchgate.net. While the direct application of this compound in materials science has not been extensively reported, the electronic properties of the N-aryl pyrazine carboxamide structure suggest potential for exploration. Theoretical studies, such as Density Functional Theory (DFT) calculations, on related molecules have been used to predict their electronic and nonlinear optical properties, indicating that these compounds could be tailored for specific applications in materials science mdpi.comnih.gov. Further research is needed to synthesize and characterize the material properties of this compound and its analogues.
Role in Analytical Chemistry as Reference Standards or Reagents
In analytical chemistry, well-characterized compounds are crucial as reference standards for the identification and quantification of substances. While this compound is available from commercial suppliers, indicating its use in some research or synthetic applications, there is limited information available in peer-reviewed literature regarding its specific use as a certified reference standard or as a reagent in analytical methodologies.
The synthesis and characterization of pyrazine carboxamide derivatives are often described in the literature, with analytical techniques such as NMR, IR spectroscopy, and mass spectrometry being used to confirm their structure and purity bendola.comjocpr.comrjpbcs.comresearchgate.netnih.gov. Such well-characterized compounds have the potential to be developed into reference materials. However, the establishment of a compound as a formal reference standard requires rigorous testing and validation of its purity and stability, a process that has not been publicly documented for this compound.
Future Research Trajectories and Unexplored Avenues for 6 Chloro N M Tolyl Pyrazine 2 Carboxamide
Advanced Mechanistic Elucidation at the Molecular Level
A deep understanding of a compound's mechanism of action at the molecular level is fundamental to its development and application. For 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide, future research should prioritize the precise identification of its biological targets and the intricate details of its molecular interactions.
Building on research into similar pyrazine-based compounds, a key avenue would be to investigate its potential as an enzyme inhibitor. For instance, various pyrazine (B50134) carboxamide derivatives have been explored as inhibitors of succinate (B1194679) dehydrogenase (SDHIs), a crucial enzyme in the mitochondrial electron transport chain. nih.govacs.org Future studies could employ techniques such as:
Molecular Docking Simulations: Computational studies, similar to those performed on other pyrazine derivatives to investigate their binding to targets like the mycobacterial enoyl-ACP reductase (InhA), can predict the binding affinity and interaction patterns of this compound with a range of potential target proteins. mdpi.com
Enzyme Inhibition Assays: In vitro assays using purified enzymes are essential to confirm the inhibitory activity predicted by computational models and to determine key parameters like the half-maximal inhibitory concentration (IC50).
Structural Biology Techniques: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target protein, offering invaluable insights into the precise binding mode and the key amino acid residues involved in the interaction.
By understanding these fundamental molecular interactions, researchers can rationally design more potent and selective derivatives.
Integration of Omics Technologies in Biological Studies (e.g., Proteomics, Metabolomics)
The application of "omics" technologies offers a holistic view of the biological effects of a compound, moving beyond a single target to a systems-level understanding. researchgate.netmdpi.com Integrating proteomics and metabolomics into the study of this compound could reveal novel mechanisms and effects.
Proteomics: By analyzing the entire set of proteins in a cell or organism, proteomics can identify changes in protein expression or post-translational modifications induced by the compound. This can help to identify not only the primary target but also downstream signaling pathways that are affected.
Metabolomics: This approach involves the comprehensive study of metabolites within a biological system. Metabolomic profiling can reveal how this compound alters metabolic pathways, providing clues about its mechanism of action and potential off-target effects.
These unbiased, data-rich approaches are powerful tools for generating new hypotheses and can uncover unexpected biological activities, paving the way for novel applications. mdpi.commdpi.com
Development of Novel Synthetic Methodologies
While established methods for the synthesis of pyrazine carboxamides exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes is a continuous goal in chemical research. nih.gov Future research in this area could focus on:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related 3-benzylaminopyrazine-2-carboxamides and could be optimized for the production of this compound. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis could be beneficial for the large-scale production of the compound.
Green Chemistry Approaches: Exploring the use of greener solvents, such as ionic liquids, and catalysts could reduce the environmental impact of the synthesis. researchgate.net Research into the solubility of pyrazine-2-carboxamide in various ionic liquids suggests this is a promising avenue. researchgate.net
A common synthetic route for related compounds involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline (B41778). nih.govnih.gov
Table 1: Comparison of Synthetic Approaches for Pyrazine Carboxamides
| Method | Description | Potential Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Reaction of an acid chloride with an amine in a suitable solvent under reflux. | Well-established and straightforward. | mdpi.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction times, higher yields, and cleaner reactions. | mdpi.com |
Exploration of New Non-Medicinal Applications
The biological activities of pyrazine carboxamides are not limited to medicinal chemistry. A significant and underexplored area for this compound is its potential in agriculture and biotechnology.
Plant Biology and Agriculture: Studies have shown that some substituted pyrazine-2-carboxamides can act as abiotic elicitors, stimulating the production of valuable secondary metabolites in plant in vitro cultures. nih.govnih.govmdpi.com For example, certain derivatives have been shown to enhance the production of flavonoids and flavonolignans. nih.govnih.gov Research has also demonstrated the photosynthesis-inhibiting and antialgal activities of related compounds, with the 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid (the compound of interest) showing notable antialgal effects. nih.govnih.gov
Table 2: Reported Biological Activities of Related Pyrazine Carboxamides in Plant Systems
| Compound | Activity | Organism/Cell Culture | Reference |
|---|---|---|---|
| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Elicitor of taxifolin production | Silybum marianum | nih.gov |
| 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide | Elicitor of rutin production | Fagopyrum esculentum | nih.gov |
| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Photosynthesis inhibitor | Spinach chloroplasts | nih.gov |
Future research should systematically screen this compound for these and other agrochemical properties, such as herbicidal, fungicidal, or plant growth regulatory activities.
Materials Science: The pyrazine ring is a component in various materials. tandfonline.com The unique electronic and structural properties of this compound could be explored for applications in areas such as organic electronics or as a building block for novel polymers.
Collaborative and Interdisciplinary Research Opportunities
The multifaceted potential of this compound calls for a collaborative and interdisciplinary research approach. By bringing together experts from different fields, a more comprehensive understanding and a wider range of applications can be realized.
Chemistry and Biology: Synthetic chemists can collaborate with molecular biologists and pharmacologists to design and synthesize novel derivatives with improved activity and selectivity based on biological data.
Computational Science and Experimental Biology: A close collaboration between computational chemists performing molecular modeling and experimental biologists conducting in vitro and in vivo testing can create a powerful feedback loop for accelerated discovery.
Agricultural Science and Biotechnology: Partnerships between chemists and plant scientists can facilitate the exploration of the compound's potential as an elicitor or agrochemical, potentially leading to new products for sustainable agriculture.
Such interdisciplinary collaborations are essential to bridge the gap between fundamental research and practical applications, ensuring that the full potential of this compound is thoroughly investigated.
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide, and how can reaction yields be maximized?
The synthesis typically involves coupling 6-chloropyrazine-2-carboxylic acid derivatives with m-toluidine. A common approach uses carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base in aprotic solvents (e.g., dichloromethane) . Yield optimization requires:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Recrystallization or column chromatography (e.g., silica gel with CHCl/MeOH gradients) is critical for purity .
- Stoichiometric ratios : Excess coupling agents (1.2–1.5 eq) improve amide bond formation .
Q. How should researchers characterize the purity and structure of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyrazine core and substituent integration. For example, aromatic protons in the m-tolyl group appear as distinct multiplets .
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., [M+H] peak at m/z 288.07) .
- Melting Point Analysis : Consistency with literature values (e.g., ~178–185°C) ensures purity .
Q. What solvents and reaction conditions are compatible with this compound during derivatization?
The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in strongly acidic/basic conditions. For functionalization:
- Nucleophilic substitution : Replace the chloro group using NaOMe/MeOH or amines in DMF at 60–80°C .
- Reduction : Catalytic hydrogenation (Pd/C, H) selectively reduces pyrazine rings but may require inert atmospheres .
Advanced Research Questions
Q. How can mechanistic insights into substituent reactivity (e.g., chloro vs. carboxamide groups) guide functionalization strategies?
The chloro group at the pyrazine 6-position is more electrophilic than the carboxamide, enabling selective substitution. For example:
- Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize substitution rates .
- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures or microwave-assisted synthesis .
- Contradiction note : While POCl is effective for hydroxyl-to-chloro substitution in related pyrazines , it may degrade the carboxamide group here, necessitating milder reagents like SOCl .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
For example, analogs with pyridine instead of pyrazine cores show reduced bioactivity due to altered π-stacking . Methodological considerations:
- Docking studies : Compare binding affinities to targets (e.g., kinases) using software like AutoDock .
- SAR analysis : Systematically vary substituents (e.g., m-tolyl vs. phenyl groups) and correlate with IC values .
- Data normalization : Account for assay variability (e.g., cell line differences) via positive controls (e.g., staurosporine for kinase inhibition) .
Q. How can coordination chemistry expand applications of this compound in catalysis or metallodrugs?
The carboxamide group acts as a bidentate ligand for transition metals (e.g., Ru(II), Mn(II)):
- Complex synthesis : React with metal salts (e.g., RuCl) in ethanol/water under reflux .
- Characterization : X-ray crystallography (e.g., CCDC datasets) and UV-Vis spectroscopy confirm octahedral geometries .
- Applications : Metal complexes may enhance anticancer activity via DNA intercalation or ROS generation .
Methodological Notes
- Contradiction management : Conflicting solubility data (e.g., water vs. DMSO) may arise from polymorphic forms. Use powder XRD to identify crystalline phases .
- Scale-up challenges : Pilot-scale reactions (>10 g) require continuous flow systems to maintain yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
